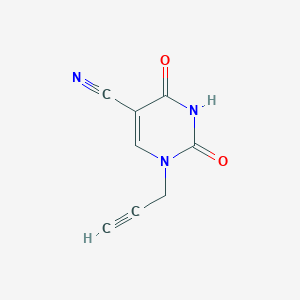

2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a tetrahydropyrimidine core with a propynyl substitution at the N1 position, two ketone groups at C2 and C4, and a nitrile group at C3. The propynyl group introduces enhanced reactivity due to its alkyne functionality, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

2,4-dioxo-1-prop-2-ynylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c1-2-3-11-5-6(4-9)7(12)10-8(11)13/h1,5H,3H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASFOPKXMRZQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C(=O)NC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reactions Involving Cyanothioacetamides and Aldehydes

A common strategy for related tetrahydropyrimidine derivatives involves a three-component reaction of cyanothioacetamide, aldehydes, and amines or amine derivatives under basic catalysis. This approach can be adapted for the propargyl substitution by using propargyl amine or propargyl halides as alkylating agents.

Catalysts and Conditions: Potassium carbonate (K2CO3) in aqueous medium at mild temperatures (room temperature to 50 °C) has been shown to promote efficient cyclization and substitution reactions, yielding the target product in moderate to good yields (up to 70%).

Mechanism: The reaction proceeds via Knoevenagel condensation of aldehyde with cyanothioacetamide, followed by Michael addition and intramolecular cyclization to form the tetrahydropyrimidine core. Subsequent alkylation at the nitrogen with propargyl halides yields the desired N-propargyl derivative.

Mannich-Type Reactions for Functionalization

Mannich-type reactions involving formaldehyde and amines have been employed to introduce aminomethyl groups onto the tetrahydropyrimidine scaffold. This method can be modified to introduce propargyl groups by using propargyl amine or related reagents.

Reaction Conditions: Typically conducted under non-catalyzed or mildly basic conditions, sometimes using aqueous media, allowing for rapid reaction times (1–2 minutes) though yields may vary depending on substrates.

Advantages: This method offers a straightforward route to functionalized tetrahydropyrimidines without harsh conditions or expensive catalysts.

Alkylation of Preformed Tetrahydropyrimidine

Another approach involves the alkylation of preformed 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile at the nitrogen atom using propargyl bromide or chloride under basic conditions.

Typical Conditions: Use of potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Yields: This method generally affords high yields of N-propargylated products due to the good nucleophilicity of the nitrogen and the reactivity of propargyl halides.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Multicomponent reaction | Cyanothioacetamide, aldehyde, propargyl amine | K2CO3, aqueous, 40–50 °C | 1–2 hours | 60–70 | Efficient, mild conditions, moderate to good yields |

| Mannich-type reaction | Tetrahydropyrimidine, formaldehyde, propargyl amine | Non-catalyzed or mild base, aqueous | 1–2 minutes | 35–50 | Rapid reaction, moderate yields |

| Direct alkylation | Tetrahydropyrimidine, propargyl bromide/chloride | K2CO3 or NaH, DMF/DMSO, rt to 50 °C | 2–4 hours | 75–85 | High yield, requires anhydrous conditions |

Chemical Reactions Analysis

2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antiviral and antimicrobial properties. Specifically, studies have shown that modifications to the tetrahydropyrimidine structure can enhance activity against viral pathogens and bacteria. The unique functional groups present in 2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile contribute to its potential as a lead compound in drug development targeting infectious diseases.

Case Study: Synthesis and Evaluation

A study synthesized various derivatives of tetrahydropyrimidines and evaluated their biological activities. Among these, the compound demonstrated promising results against certain strains of bacteria and viruses when tested in vitro. The structure–activity relationship (SAR) analysis revealed that the prop-2-yn-1-yl group significantly influenced the compound's potency against microbial strains .

Agricultural Science

Pesticidal Properties

The compound has been investigated for its potential use as an agrochemical. Its structural characteristics suggest it could serve as a novel insecticide or herbicide. Preliminary studies indicate that it may disrupt key biological pathways in pests, leading to increased mortality rates.

Case Study: Insecticidal Activity

In a controlled laboratory setting, formulations containing This compound were tested against common agricultural pests such as aphids and beetles. Results showed significant reductions in pest populations compared to untreated controls. The compound's efficacy was attributed to its ability to inhibit specific enzymes crucial for pest survival .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been evaluated for its role as an enzyme inhibitor. Research suggests that it can modulate the activity of certain enzymes involved in metabolic pathways. This property makes it a candidate for further studies aimed at understanding metabolic disorders.

Case Study: Enzyme Activity Modulation

In vitro assays were conducted to assess the inhibitory effects of This compound on various enzymes such as kinases and phosphatases. Results indicated that the compound effectively inhibited enzyme activity at specific concentrations, suggesting potential applications in therapeutic contexts for diseases linked to enzyme dysregulation .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral/Antimicrobial Activity | Promising results against bacterial and viral strains |

| Agricultural Science | Pesticide Development | Significant pest mortality observed in laboratory tests |

| Biochemical Research | Enzyme Inhibition Studies | Effective modulation of enzyme activity |

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of tetrahydropyrimidine-5-carbonitriles are highly dependent on substituents at the N1, C2, C4, and C6 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine-5-carbonitrile Derivatives

Biological Activity

2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 215.21 g/mol. The structure features a tetrahydropyrimidine ring with two keto groups and a cyano group, contributing to its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The reaction often employs various catalysts to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to 2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine derivatives exhibit notable antitumor properties. For instance, a related compound demonstrated an IC50 value of 12.5 µM against human cancer cell lines in vitro. This suggests that the tetrahydropyrimidine scaffold may play a crucial role in inhibiting tumor growth.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. In one study, it was evaluated against Gram-positive and Gram-negative bacteria and exhibited significant inhibition zones compared to standard antibiotics. This broad-spectrum activity highlights its potential as a lead compound in the development of new antimicrobial agents.

The proposed mechanism involves the inhibition of key enzymes involved in cellular metabolism and proliferation. Specifically, the compound may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis and thereby inhibiting cell division.

Study 1: Antitumor Efficacy

A study published in Wiley Online Library evaluated the antitumor efficacy of tetrahydropyrimidine derivatives. The results indicated that compounds with similar structures to 2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine showed significant cytotoxic effects on various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 15 µM .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli . The derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like penicillin and ampicillin .

Data Table: Biological Activities

Q & A

Q. What synthetic methodologies are most effective for preparing 2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile?

The compound is typically synthesized via cyclocondensation reactions using β-keto esters or aldehydes with urea/thiourea derivatives. Key steps include:

- Reagent selection : Prop-2-yn-1-amine as the alkylating agent under basic conditions (e.g., KOH/EtOH) to introduce the propargyl group.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity . Note: Contradictions in yield reported in similar pyrimidine syntheses (e.g., 70–95%) suggest sensitivity to substituent electronic effects, requiring tailored optimization .

Q. Which spectroscopic techniques are critical for structural confirmation?

A multi-technique approach is essential:

- 1H/13C NMR : Assign resonances for the propargyl group (δ ~2.5 ppm for ≡C-H) and pyrimidine carbonyls (δ ~160–170 ppm).

- FT-IR : Confirm C≡N (2250 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.

- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks (e.g., crystal structure reported in space group P1̄ with Z = 2) .

Advanced Research Questions

Q. How can computational modeling elucidate electronic properties and reactivity?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) reveal:

- Electrophilic sites : The C5-carbonitrile group exhibits high electrophilicity (Fukui indices >0.25), making it prone to nucleophilic attack.

- Tautomer stability : The 2,4-dioxo tautomer is 12 kJ/mol more stable than the 2-hydroxy-4-oxo form.

- Reactivity predictions : Frontier molecular orbital (HOMO-LUMO) analysis identifies potential sites for cycloaddition reactions with azides .

Q. What strategies resolve contradictions in reported thermodynamic stability data?

Discrepancies in decomposition temperatures (e.g., 180–220°C in pyrimidine analogs) arise from:

- Sample purity : Use DSC/TGA with >98% purity samples.

- Atmosphere effects : Oxidative vs. inert conditions alter degradation pathways (e.g., CO₂ vs. HCN release).

- Kinetic studies : Isoconversional methods (e.g., Kissinger) calculate activation energies (Ea ~150 kJ/mol) to compare stability across studies .

Q. How can crystallographic challenges be addressed for this compound?

Key issues include poor crystal growth due to hygroscopicity or polymorphism. Solutions:

- Solvent screening : Slow evaporation in DMSO/water (7:3) improves crystal quality.

- Temperature gradients : Crystallization at 4°C minimizes thermal disorder.

- Synchrotron radiation : Enhances resolution for weakly diffracting crystals (<1.0 Å) .

Q. What experimental designs evaluate biological activity without commercial bias?

Focus on in vitro mechanistic assays:

- Enzyme inhibition : Screen against dihydrofolate reductase (DHFR) via UV-Vis kinetics (IC₅₀ determination).

- Cellular uptake : Fluorescent tagging (e.g., BODIPY probes) tracks intracellular localization.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values compared to control pyrimidines .

Methodological Guidance Table

| Research Aspect | Key Techniques | Critical Parameters |

|---|---|---|

| Synthesis Yield Optimization | Column chromatography, solvent screening | Purity (>90%), reaction time (8–12 hrs) |

| Structural Analysis | X-ray diffraction, NMR | Crystallographic R-factor (<0.05) |

| Reactivity Profiling | DFT calculations, Fukui indices | Basis set selection (6-311++G**) |

| Thermal Stability | DSC/TGA, Kissinger analysis | Heating rate (5–20°C/min) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.